molecular formula C16H28O5 B12560860 5-(2-Methoxy-5-octyl-1,3-dioxolan-4-YL)oxolan-2-one CAS No. 144576-26-1

5-(2-Methoxy-5-octyl-1,3-dioxolan-4-YL)oxolan-2-one

Katalognummer: B12560860
CAS-Nummer: 144576-26-1
Molekulargewicht: 300.39 g/mol
InChI-Schlüssel: ZKBSBXXBEXCNEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

The synthesis of 5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one typically involves the reaction of octyl-substituted dioxolane with oxolanone under specific conditions. The process may include steps such as esterification, cyclization, and purification to obtain the desired compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, coatings, and other industrial materials

Wirkmechanismus

The mechanism of action of 5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

144576-26-1

Molekularformel

C16H28O5

Molekulargewicht

300.39 g/mol

IUPAC-Name

5-(2-methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one

InChI

InChI=1S/C16H28O5/c1-3-4-5-6-7-8-9-12-15(21-16(18-2)20-12)13-10-11-14(17)19-13/h12-13,15-16H,3-11H2,1-2H3

InChI-Schlüssel

ZKBSBXXBEXCNEF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1C(OC(O1)OC)C2CCC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.